molecular formula C28H27FN4O3 B2358973 N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide CAS No. 1112374-65-8

N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide

Cat. No. B2358973
CAS RN: 1112374-65-8
M. Wt: 486.547
InChI Key: QMMXOYQKPBLCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its potential applications in the field of medicine and pharmacology have been explored.

Scientific Research Applications

N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of medicine and pharmacology. This compound has been shown to exhibit anticancer, antitumor, and antiproliferative activities in various in vitro and in vivo studies. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

The exact mechanism of action of N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and pathways involved in cell proliferation, differentiation, and apoptosis. It has also been shown to modulate various neurotransmitter systems, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to modulate various neurotransmitter systems, which may contribute to its potential therapeutic effects in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily monitored and controlled using various techniques. It also exhibits potent pharmacological effects, which make it a useful tool for studying various biological processes. However, this compound also has some limitations. It may exhibit toxicity at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity.

Synthesis Methods

N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide can be synthesized using various methods. One of the commonly used methods is the reaction of 4-bromobenzyl bromide with 3-phenoxypyrazin-2-amine in the presence of a base, followed by the reaction with piperidine-4-carboxylic acid. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.

properties

IUPAC Name

methyl 3-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O3/c1-18-14-19(2)16-21(15-18)33-26(34)22-9-8-20(27(35)36-3)17-24(22)30-28(33)32-12-10-31(11-13-32)25-7-5-4-6-23(25)29/h4-9,14-17H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMXOYQKPBLCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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